molecular formula C11H11ClN2O5 B8607111 (2-Acetamido-5-chloro-3-nitrophenyl)methyl acetate CAS No. 825619-16-7

(2-Acetamido-5-chloro-3-nitrophenyl)methyl acetate

Cat. No. B8607111
M. Wt: 286.67 g/mol
InChI Key: CVPZUVOJAAEGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977477B2

Procedure details

Acetic acid 2-acetylamino-5-chloro-3-nitro-benzyl ester (0.454 g, 0.45 mmol) and sodium hydroxide (0.436 g, 11 mmol) were dissolved in methanol-water (1:3, 40 ml) and the resulting solution heated at reflux for 5 h. After cooling the mixture was taken to pH 6 by the addition of conc. HCl. The precipitate formed was collected by filtration to give (2-amino-5-chloro-3-nitro-phenyl)-methanol as a dark orange solid (0.237 g, 73%). (LC/MS: Rt 2.63, [M−H]− 200.96).
Quantity
0.454 g
Type
reactant
Reaction Step One
Quantity
0.436 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:13]([Cl:19])=[CH:12][C:6]=1[CH2:7][O:8]C(=O)C)(=O)C.[OH-].[Na+].Cl>CO.O>[NH2:4][C:5]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:13]([Cl:19])=[CH:12][C:6]=1[CH2:7][OH:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.454 g
Type
reactant
Smiles
C(C)(=O)NC1=C(COC(C)=O)C=C(C=C1[N+](=O)[O-])Cl
Name
Quantity
0.436 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.237 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 260%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.